molecular formula C9H14N2O B14865581 (5-(Pyrrolidin-1-yl)furan-2-yl)methanamine

(5-(Pyrrolidin-1-yl)furan-2-yl)methanamine

Cat. No.: B14865581
M. Wt: 166.22 g/mol
InChI Key: QNXPPZDUGHSQDD-UHFFFAOYSA-N
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Description

(5-(Pyrrolidin-1-yl)furan-2-yl)methanamine is a heterocyclic compound that features a furan ring substituted with a pyrrolidine group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyrrolidin-1-yl)furan-2-yl)methanamine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by the pyrrolidine moiety.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(5-(Pyrrolidin-1-yl)furan-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the furan or pyrrolidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce furan alcohols or amines.

Scientific Research Applications

(5-(Pyrrolidin-1-yl)furan-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-(Pyrrolidin-1-yl)furan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (5-(Pyrrolidin-1-yl)thiophene-2-yl)methanamine: Similar structure but with a thiophene ring instead of a furan ring.

    (5-(Pyrrolidin-1-yl)pyridine-2-yl)methanamine: Contains a pyridine ring instead of a furan ring.

Uniqueness

(5-(Pyrrolidin-1-yl)furan-2-yl)methanamine is unique due to the presence of both the furan and pyrrolidine rings, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(5-pyrrolidin-1-ylfuran-2-yl)methanamine

InChI

InChI=1S/C9H14N2O/c10-7-8-3-4-9(12-8)11-5-1-2-6-11/h3-4H,1-2,5-7,10H2

InChI Key

QNXPPZDUGHSQDD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(O2)CN

Origin of Product

United States

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